molecular formula C10H13NO3 B1334413 2-amino-2-(4-ethoxyphenyl)acetic Acid CAS No. 299168-49-3

2-amino-2-(4-ethoxyphenyl)acetic Acid

Cat. No.: B1334413
CAS No.: 299168-49-3
M. Wt: 195.21 g/mol
InChI Key: YUWLNORTZKHHKI-UHFFFAOYSA-N
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Description

2-Amino-2-(4-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethoxy group at the para position and an amino group at the alpha position

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with 4-ethoxybenzaldehyde and glycine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound under strong oxidizing conditions.

    Reduction: The ethoxy group can be reduced to an ethyl group using hydrogenation techniques.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 2-nitro-2-(4-ethoxyphenyl)acetic acid.

    Reduction: 2-amino-2-(4-ethylphenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-2-(4-ethoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Safety and Hazards

Based on the available data, it is recommended to avoid breathing mist, gas, or vapors of “2-amino-2-(4-ethoxyphenyl)acetic Acid”. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-amino-2-(4-ethoxyphenyl)acetic Acid may also interact with various biological targets, contributing to its potential biological activities.

Mode of Action

For instance, indole derivatives, which share some structural similarities with this compound, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are likely the result of these compounds’ interactions with various cellular targets.

Biochemical Pathways

For instance, indole derivatives have been found to affect pathways related to inflammation, viral replication, and cell growth .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption . This suggests that the compound could be readily absorbed into the bloodstream following oral administration, potentially enhancing its bioavailability.

Result of Action

For instance, it might influence cell signaling pathways, modulate the activity of various enzymes, or interact with cellular receptors .

Comparison with Similar Compounds

    2-Amino-2-phenylacetic acid: Lacks the ethoxy group, making it less lipophilic.

    2-Amino-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of an ethoxy group, which may alter its reactivity and biological activity.

    2-Amino-2-(4-chlorophenyl)acetic acid: Contains a chloro group, which can significantly change its chemical properties and biological interactions.

Uniqueness: 2-Amino-2-(4-ethoxyphenyl)acetic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-2-(4-ethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWLNORTZKHHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397206
Record name 2-amino-2-(4-ethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299168-49-3
Record name 2-amino-2-(4-ethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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